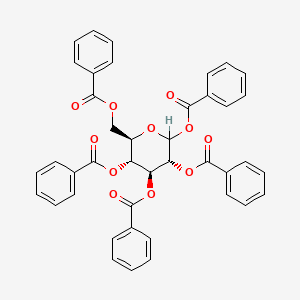

1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Organic Synthesis

Field: Organic Chemistry

Summary: α-D-Glucopyranose pentabenzoate is a derivative of glucose, which is often used in organic synthesis.

Methods: The exact methods of application or experimental procedures can vary greatly depending on the specific synthesis pathway being used.

Results: The product, α-D-Glucopyranose pentabenzoate, is a solid compound with a molecular weight of 700.69.

Application in Deacylation Studies

Field: Biochemistry

Application in Solvent Studies

Field: Physical Chemistry

Application in Glycoside Synthesis

1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside is a glycoside derivative of D-glucose, specifically a benzoylated form that serves as a protective intermediate in carbohydrate chemistry. Its molecular formula is C₄₁H₃₂O₁₁, and it has a molecular weight of 700.69 g/mol. The compound features five benzoyl groups attached to the hydroxyl positions of the glucose molecule, which enhances its stability and solubility in organic solvents. This compound is primarily utilized in glycobiology for the study of glycan structures and functions .

Glucopyranose pentabenzoate itself likely does not have a specific biological mechanism of action. Its primary function lies in serving as a protected form of glucose. Once deprotected, the released glucose can participate in various cellular processes related to energy production and metabolism [].

- Hydrolysis: In the presence of acids or bases, the benzoyl groups can be removed, regenerating D-glucose.

- Reduction: The compound can be reduced to form various sugar alcohols.

- Acylation: It can participate in further acylation reactions to introduce additional functional groups.

- Glycosylation: As a glycosyl donor, it can participate in glycosylation reactions to form more complex carbohydrates .

While 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside itself may not exhibit significant biological activity directly, its derivatives and related compounds have been studied for various biological effects:

- Antimicrobial Properties: Some benzoylated sugars have shown potential against bacterial strains.

- Antioxidant Activity: Compounds derived from benzoylated carbohydrates often exhibit antioxidant properties.

- Enzyme Inhibition: It has been validated as a substrate and inhibitor in various enzyme assays, particularly those involving heparin .

The synthesis of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside typically involves:

- Starting Material: D-glucose or its derivatives.

- Benzoylation Reaction:

- D-glucose is treated with benzoyl chloride in the presence of a base (such as pyridine) to protect the hydroxyl groups.

- The reaction is carefully controlled to ensure selective benzoylation at the desired positions.

This method allows for high yields of the desired product while minimizing side reactions .

1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside finds applications in:

- Glycobiology Research: Used as a biochemical reagent for studying glycan structures and interactions.

- Synthesis of Glycoproteins: Acts as a precursor in the synthesis of more complex glycoproteins and polysaccharides.

- Drug Development: Investigated for its potential use in drug formulations due to its stability and solubility properties .

Studies involving 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside focus on its interactions with enzymes and other biomolecules:

- Enzyme Substrate Studies: It has been used to evaluate enzyme kinetics in glycosyltransferase assays.

- Protein Binding Studies: Research indicates that it may influence protein conformation and stability through hydrophobic interactions with aromatic residues .

Several compounds share structural similarities with 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2,3,4-Tetra-O-benzoyl-D-glucopyranoside | Tetra-acylated glucose | Fewer benzoyl groups; less stable |

| 1-O-Benzoyl-D-glucose | Mono-acylated glucose | Simpler structure; used in basic studies |

| 1,2-O-Isopropylidene-D-glucose | Acetonide derivative | Protects hydroxyls differently; more reactive |

| 1,2,3-Tris-O-benzoyl-D-glucose | Tri-acylated glucose | Intermediate complexity; different reactivity |

The unique feature of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside lies in its pentabenzoylation which provides enhanced stability and solubility compared to less acylated forms. This makes it particularly valuable for research applications where stability under various conditions is critical .

Direct Benzoylation of D-Glucose

Direct benzoylation employs excess benzoyl chloride under strongly basic conditions to esterify all hydroxyl groups of D-glucose. This method relies on the reactivity of hydroxyl groups, which varies depending on their position (primary vs. secondary) and steric accessibility.

In a typical procedure, D-glucose is treated with benzoyl chloride (5–6 equivalents) in pyridine at 0–5°C, followed by gradual warming to room temperature [3]. Pyridine acts as both a base and a catalyst, neutralizing HCl generated during the reaction. The primary hydroxyl group at C-6 reacts first due to lower steric hindrance, followed by secondary hydroxyls at C-2, C-3, and C-4. The anomeric hydroxyl (C-1) exhibits reduced reactivity in the pyranose form, necessitating prolonged reaction times (24–48 hours) for complete benzoylation [4].

Key Challenges:

- Regioselectivity: Uncontrolled benzoylation may yield mixtures of partially benzoylated intermediates.

- Anomeric Configuration: The reaction often produces a mixture of α- and β-anomers, requiring chromatographic separation [4].

Optimized Conditions

| Parameter | Value |

|---|---|

| Benzoyl chloride | 6 equivalents |

| Solvent | Pyridine |

| Temperature | 0°C → room temperature |

| Reaction Time | 48 hours |

| Yield | 60–75% [3] [4] |

Protection-Deprotection Strategies

This approach uses temporary protecting groups to isolate specific hydroxyls for sequential benzoylation.

Benzylidene Acetal Protection

The 4,6-O-benzylidene group is widely used to block the C-4 and C-6 hydroxyls. For example, methyl 4,6-O-benzylidene-α-D-glucopyranoside (I) is treated with benzoyl chloride to selectively protect C-2 and C-3. Acidic hydrolysis of the benzylidene group then exposes C-4 and C-6 for subsequent benzoylation [1]:

- Step 1: Benzylidene protection of C-4/C-6.

- Step 2: Benzoylation of C-2/C-3.

- Step 3: Deprotection of benzylidene group.

- Step 4: Benzoylation of C-4/C-6.

This method achieves a 75–85% overall yield of the penta-benzoylated product [1].

Trityl Group Protection

The trityl group selectively protects the primary hydroxyl at C-6. After benzoylation of C-2, C-3, and C-4, the trityl group is removed using aqueous acetic acid, allowing benzoylation of C-6 [3].

Comparison of Protecting Groups

| Protecting Group | Position Shielded | Deprotection Method | Yield (%) |

|---|---|---|---|

| Benzylidene | C-4, C-6 | Acid hydrolysis | 85 [1] |

| Trityl | C-6 | Acetic acid | 78 [3] |

Regioselective Synthesis Methods

Regioselective benzoylation employs organotin reagents to direct benzoyl groups to specific positions.

Dibutyltin Oxide (Bu₂SnO)-Mediated Benzoylation

Bu₂SnO forms stannylene acetals with cis-diols, enhancing the nucleophilicity of specific hydroxyl groups. For example, treatment of methyl α-D-glucopyranoside with 3 equivalents of Bu₂SnO in toluene at 70°C generates a stannylene complex at C-2 and C-3. Subsequent benzoylation with 3.2 equivalents of benzoyl chloride yields the 2,3,6-tri-O-benzoyl derivative, which is further benzoylated to the penta-ester [2].

Temperature Effects

Elevated temperatures (70–90°C) promote migration of stannylene intermediates, enabling sequential benzoylation:

- Initial Product: 2,6-di-O-benzoyl (40% yield at 25°C).

- At 70°C: 2,3,6-tri-O-benzoyl (91% yield) [2].

Boron Trifluoride-Etherate (BF₃·Et₂O) Catalysis

BF₃·Et₂O facilitates 1,2-cis glycosylation and enhances benzoylation at the anomeric position. For instance, penta-O-benzoyl-D-glucose reacts with phenolic aglycons under BF₃·Et₂O catalysis to form α-linked glucosides with 6.2:1 α/β selectivity [4].

Regioselectivity Outcomes

| Catalyst | Selectivity (α:β) | Yield (%) |

|---|---|---|

| BF₃·Et₂O | 6.2:1 | 91 [4] |

| Bu₂SnO | Not applicable | 89 [2] |

Fundamentals and Principles

Microwave-assisted synthesis has emerged as a transformative technology in carbohydrate chemistry, offering significant advantages over conventional heating methods for the preparation of protected glucose derivatives. The technology operates at a frequency of 2.45 gigahertz, providing rapid and uniform heating through dielectric heating mechanisms. This approach has proven particularly valuable for the synthesis of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside and related compounds.

The microwave-assisted synthesis of carbohydrate derivatives relies on the interaction between electromagnetic radiation and polar molecules, resulting in molecular rotation and friction that generates heat uniformly throughout the reaction mixture. This heating mechanism enables faster reaction rates, improved yields, and enhanced selectivity compared to traditional thermal methods. Research has demonstrated that microwave irradiation can accelerate carbohydrate transformations by factors of 10 to 100, while often providing superior product quality.

Optimized Reaction Conditions

Studies on microwave-assisted Fisher glycosidation have shown that optimal conditions can be achieved with minimal microwave power. Research indicates that reactions can be completed in as little as 3 minutes using only 5 watts of microwave power at 70°C, achieving glucose conversions exceeding 97%. These mild conditions represent a significant advancement over traditional methods that require prolonged heating at elevated temperatures.

For carbohydrate peracetylation reactions, microwave irradiation at 300 watts for 10 minutes at 120°C has been demonstrated to provide yields up to 75% with excellent stereoselectivity. The rapid heating achievable through microwave technology eliminates the need for extended reaction times that can lead to decomposition or side product formation.

Mechanistic Advantages

The success of microwave-assisted synthesis in carbohydrate chemistry stems from several mechanistic advantages. The uniform heating provided by microwave irradiation eliminates hot spots that can cause decomposition of sensitive carbohydrate substrates. Additionally, the rapid heating allows reactions to reach optimal temperatures quickly, minimizing exposure time to potentially degrading conditions.

Microwave-assisted oxime formation reactions have demonstrated remarkable efficiency, with glycocluster synthesis achieving yields of 82-94% using equimolar ratios of reactants under mild aqueous conditions. The ability to complete these reactions in 30 minutes represents a substantial improvement over conventional methods that may require hours or days.

Synthetic Applications and Scope

The application of microwave technology extends to various aspects of carbohydrate synthesis beyond simple protecting group installation. Microwave-assisted synthesis has been successfully employed for the preparation of glucose-based heterocycles, with pyrazole derivatives being synthesized under environmentally friendly conditions. The technology has also proven effective for the synthesis of pyridine glycosides using solvent-free conditions, demonstrating the versatility of the approach.

Recent developments have shown that microwave-assisted methods can be applied to complex multi-step syntheses. Research on one-pot synthesis of protected building blocks has demonstrated that multiple protecting groups can be installed sequentially under microwave conditions without intermediate purification steps. This approach significantly reduces synthetic complexity and improves overall efficiency.

Enzymatic Approaches

Glycosyltransferase-Catalyzed Synthesis

Enzymatic approaches to carbohydrate synthesis have gained considerable attention due to their exceptional selectivity and environmentally benign reaction conditions. Glycosyltransferases represent the primary class of enzymes responsible for glycosidic bond formation in nature, utilizing sugar nucleotides as activated donors to transfer monosaccharide units to acceptor molecules. These enzymes operate through either inverting or retaining mechanisms, providing precise control over the stereochemistry of the resulting glycosidic linkages.

The application of glycosyltransferases in synthetic chemistry has been facilitated by advances in protein engineering and directed evolution techniques. These developments have enabled the creation of glycosyltransferase variants with improved stability, altered substrate specificity, and enhanced catalytic efficiency. Human glycosyltransferases have become increasingly accessible for synthetic applications, while bacterial sources continue to provide novel enzymatic activities for specialized transformations.

Recent progress in glycosyltransferase applications has focused on the development of one-pot multienzyme systems that combine sugar nucleotide biosynthesis with glycosyl transfer reactions. This approach addresses the cost limitations associated with sugar nucleotide substrates by enabling their in situ generation from simpler precursors. The integration of multiple enzymatic activities in single reaction vessels has proven particularly valuable for the synthesis of complex oligosaccharides and glycoconjugates.

Glycoside Hydrolase Applications

Glycoside hydrolases, traditionally known for their role in glycosidic bond cleavage, have found important applications in synthetic chemistry through their transglycosylation capabilities. These enzymes can be engineered to favor synthetic reactions over hydrolytic pathways, leading to the development of glycosynthases - modified hydrolases with reduced hydrolytic activity and enhanced transglycosylation efficiency.

The application of engineered glycoside hydrolases has proven particularly valuable for the synthesis of specific linkage types and unusual sugar combinations. Endo-β-N-acetylglucosaminidase variants have been developed for the precise modification of N-glycan structures, enabling the transfer of complex oligosaccharide chains with high efficiency. These enzymatic tools provide capabilities that are difficult to achieve through purely chemical methods.

Cellulases have demonstrated utility in the synthesis of cello-oligosaccharides through the use of glycosyl fluoride donors. The regioselective nature of these enzymatic reactions enables the controlled assembly of complex carbohydrate structures without the need for extensive protecting group strategies. However, careful substrate design is required to prevent self-condensation reactions that can lead to product mixtures.

Biocatalytic Process Optimization

The optimization of enzymatic carbohydrate synthesis requires careful consideration of reaction conditions, substrate concentrations, and enzyme stability. Water-based reaction systems are preferred for most enzymatic transformations, though alternative solvents such as ionic liquids have shown promise for improving substrate solubility and enzyme stability. The development of immobilized enzyme systems has facilitated process intensification and enzyme recycling, improving the economic viability of biocatalytic approaches.

Kinetic studies of enzymatic glycosylation processes have revealed the importance of controlling competing hydrolytic reactions. The glycosylation to hydrolysis ratio can be optimized through careful manipulation of reaction conditions, including pH, temperature, and substrate concentrations. Understanding these kinetic relationships has enabled the development of more efficient biocatalytic processes for complex carbohydrate synthesis.

Green Chemistry Methodologies

Ionic Liquid Applications

Ionic liquids have emerged as promising alternatives to conventional organic solvents for carbohydrate synthesis, offering unique properties that address many of the challenges associated with traditional synthetic approaches. These molten salts, composed entirely of ions, exhibit negligible vapor pressure, high thermal stability, and tunable physicochemical properties that make them ideal for sustainable chemical processes. The application of ionic liquids in carbohydrate chemistry has been particularly valuable for dissolving otherwise poorly soluble carbohydrate substrates and enabling reactions under mild conditions.

Carbohydrate-based ionic liquids represent a particularly innovative approach that combines the benefits of ionic liquid technology with renewable feedstock utilization. These specialized ionic liquids incorporate carbohydrate moieties as either cations or anions, providing enhanced biocompatibility while maintaining the advantageous properties of conventional ionic liquids. Research has demonstrated that glucose-derived ionic liquids can achieve remarkable selectivity in carbohydrate transformations, with some systems showing yields exceeding 90% for specific reactions.

The role of ionic liquids in carbohydrate dehydration reactions has been extensively studied, particularly for the conversion of glucose and other monosaccharides to 5-hydroxymethylfurfural. These processes benefit from the ability of ionic liquids to stabilize reactive intermediates and suppress side reactions that typically occur in aqueous or organic solvent systems. The development of task-specific ionic liquids has enabled the creation of integrated reaction-separation processes that facilitate product recovery and catalyst recycling.

Deep Eutectic Solvent Systems

Deep eutectic solvents represent a newer class of green solvents that share many advantageous properties with ionic liquids while being easier and less expensive to prepare. These systems, formed by the combination of hydrogen bond donors and acceptors, create liquid phases at temperatures well below the melting points of the individual components. Glucose-based deep eutectic solvents have shown particular promise for carbohydrate chemistry applications due to their high biocompatibility and ability to dissolve a wide range of carbohydrate substrates.

Research on glucose-choline chloride-water systems has revealed the formation of structured supramolecular networks that influence both the physical properties and chemical reactivity of dissolved substrates. Nuclear magnetic resonance studies have shown that these systems favor the β-anomer of glucose and create environments that stabilize specific conformational states. The unique solvation properties of these deep eutectic solvents have been exploited for the selective dissolution and transformation of natural product substrates such as quercetin.

The thermal stability and reactivity of glucose-based deep eutectic solvents have been investigated for their potential as reaction media for carbohydrate transformations. At elevated temperatures, these systems can undergo controlled decomposition that leads to the formation of valuable products including rare sugars and 5-hydroxymethylfurfural. This dual functionality as both solvent and reactant represents an innovative approach to biomass valorization that maximizes atom economy.

Aqueous and Water-Compatible Systems

Water-based synthetic methods represent the ultimate expression of green chemistry principles in carbohydrate synthesis, eliminating the need for organic solvents while providing an environment that is naturally compatible with carbohydrate substrates. The development of aqueous glycosylation methods has required innovative approaches to overcome the inherent preference of glycosyl donors for hydrolysis over productive coupling reactions.

Research on aqueous glycosylation using glycosyl fluorides has demonstrated that calcium salts can effectively promote glycosylation over hydrolysis, enabling the synthesis of complex oligosaccharides in water. These reactions proceed through unique mechanistic pathways that involve calcium coordination to both donor and acceptor molecules, creating reactive complexes that favor intermolecular coupling. The selectivity of these reactions can be controlled through careful optimization of salt concentration and reaction pH.

The mechanistic understanding of aqueous glycosylation has been advanced through studies of sucrose derivatives as model acceptors. These investigations have revealed the cooperative nature of hydroxyl groups in mediating both reactivity and selectivity, providing insights that can be applied to the design of more effective aqueous synthetic methods. The ability to conduct glycosylation reactions in water without protecting groups represents a significant advancement toward sustainable carbohydrate synthesis.

Mechanochemical Approaches

Mechanochemical synthesis represents a solvent-free approach that utilizes mechanical energy to drive chemical transformations. This technology has found important applications in carbohydrate chemistry, particularly for reactions that benefit from the intimate mixing and energy input provided by ball milling or similar mechanical processes. The mechanochemical approach offers advantages including reduced solvent usage, simplified workup procedures, and the ability to conduct reactions under ambient atmospheric conditions.

Research on mechanochemical carbohydrate synthesis has demonstrated the formation of monosaccharides through formose-type reactions using a variety of mineral catalysts. These processes can operate under diverse atmospheric conditions and produce high yields of carbohydrate products with minimal side product formation. The mechanochemical approach has proven particularly valuable for prebiotic chemistry studies, as it provides a plausible pathway for carbohydrate formation under primitive Earth conditions.

The application of mechanochemical methods to glucose derivatives has shown promise for the production of various value-added chemicals. Ball milling of glucose in the presence of basic catalysts such as barium hydroxide can produce lactic acid in yields exceeding 35% through a complex reaction pathway involving isomerization and oxidative cleavage steps. These mechanochemical processes often proceed at lower temperatures than corresponding thermal methods while achieving comparable or superior yields.

Advanced mechanochemical techniques have been developed for protecting group chemistry and glycosidation reactions. Solvent-free acylation, alkylation, and glycosidic bond formation have all been achieved using ball milling technology, often with improved selectivity compared to solution-phase methods. The ability to conduct complex multi-step syntheses under mechanochemical conditions represents a significant advancement in sustainable synthetic methodology.

The synthesis of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside has been revolutionized through the development of modern synthetic innovations that emphasize efficiency, sustainability, and environmental responsibility. Three major technological advances have emerged as particularly significant: microwave-assisted synthesis, enzymatic approaches, and green chemistry methodologies. These innovations address the traditional challenges associated with carbohydrate synthesis while providing improved yields, reduced reaction times, and enhanced selectivity.

Microwave-assisted synthesis has demonstrated remarkable efficiency in carbohydrate chemistry, with reaction times reduced from hours to minutes while maintaining or improving product yields. The technology enables precise control over reaction conditions and eliminates many of the side reactions that plague conventional thermal methods. Enzymatic approaches leverage the extraordinary selectivity of biological catalysts to achieve transformations that are difficult or impossible using traditional chemical methods. These biocatalytic processes operate under mild conditions and often require minimal protecting group strategies. Green chemistry methodologies encompass a range of environmentally benign approaches including ionic liquids, deep eutectic solvents, aqueous systems, and mechanochemical processes. These methods align with principles of sustainable chemistry by reducing waste, eliminating toxic solvents, and utilizing renewable feedstocks.